molecular formula C19H28ClNO2 B13757656 2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride CAS No. 5411-32-5

2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride

Cat. No.: B13757656
CAS No.: 5411-32-5
M. Wt: 337.9 g/mol
InChI Key: UBOQIXOPTUUWAC-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride is a chemical compound with the molecular formula C20H29NO2.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride typically involves the esterification of benzeneacetic acid derivatives with pyrrolidine derivatives. The reaction conditions often include the use of an acid catalyst and a suitable solvent such as dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate
  • Cyclopentolate
  • Pyrrolidine derivatives

Uniqueness

2-Pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride is unique due to its specific structural features, such as the presence of both pyrrolidine and cyclopentyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

5411-32-5

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2-cyclopentyl-2-phenylacetate;hydrochloride

InChI

InChI=1S/C19H27NO2.ClH/c21-19(22-15-14-20-12-6-7-13-20)18(17-10-4-5-11-17)16-8-2-1-3-9-16;/h1-3,8-9,17-18H,4-7,10-15H2;1H

InChI Key

UBOQIXOPTUUWAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)OCCN3CCCC3.Cl

Origin of Product

United States

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